molecular formula C13H9ClO B147907 3-(4-Chlorophenyl)benzaldehyde CAS No. 139502-80-0

3-(4-Chlorophenyl)benzaldehyde

Cat. No. B147907
M. Wt: 216.66 g/mol
InChI Key: JIBHWLKAALCSRU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)benzaldehyde is a chemical compound that is structurally related to benzaldehyde derivatives with a chlorophenyl group attached to the benzene ring. While the provided papers do not directly discuss 3-(4-Chlorophenyl)benzaldehyde, they do provide insights into similar compounds which can be used to infer some of the properties and reactions that 3-(4-Chlorophenyl)benzaldehyde may undergo.

Synthesis Analysis

The synthesis of chlorinated benzaldehyde derivatives can be complex and may involve various chemical reactions. For instance, the microwave-assisted condensation of chloroquinaldine with isophthalic aldehyde resulted in the formation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde with a high yield . This suggests that similar methods could potentially be applied to synthesize 3-(4-Chlorophenyl)benzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes is characterized by the presence of a benzene ring with a formyl group and a chlorophenyl group. The structure of related compounds has been determined using various spectroscopic techniques and X-ray analysis, which provide detailed information about the arrangement of atoms and the geometry of the molecule .

Chemical Reactions Analysis

Chlorinated benzaldehydes can participate in a variety of chemical reactions. For example, 4-oxo-4H-1-benzopyran-3-carboxaldehydes have been shown to react with sodium hypochlorite to yield chlorochromones, indicating that halogenation reactions are possible with these types of compounds . Additionally, the presence of the formyl group in benzaldehydes makes them susceptible to nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehydes can be influenced by the presence of the chloro substituent. For example, the electronic properties, such as band gap energies, can be affected by solvation effects in different solvent atmospheres . The reactivity of such compounds can be studied through molecular electrostatic potential (MEP) analysis to identify reactive sites . Furthermore, spectroscopic studies can provide information on vibrational wave numbers, which are important for understanding the physical properties of the compound .

Case Studies

While the provided papers do not mention specific case studies involving 3-(4-Chlorophenyl)benzaldehyde, they do discuss related compounds that have been studied for their biological activities. For instance, molecular docking studies have been performed to assess the anticancer activities of similar compounds . This suggests that 3-(4-Chlorophenyl)benzaldehyde could also be a candidate for such studies, given its structural similarity.

Scientific Research Applications

Catalytic Applications

One study demonstrated the use of sulfated Ti-SBA-15 as a catalyst for the oxidation of benzyl alcohol to benzaldehyde, highlighting the importance of catalytic processes in the production of benzaldehyde derivatives. The enhanced acidity of the catalyst increased the conversion rate without affecting selectivity, which is crucial for industrial applications in cosmetics, food, and pharmaceuticals (Rajesh Sharma, K. Soni, A. Dalai, 2012).

Synthesis of Heterocyclic Compounds

Research into the alkylation by enamines for the synthesis of some heterocyclic compounds showed that compounds derived from 4-chlorobenzaldehyde play a critical role in the formation of various heterocyclic structures. This research underscores the versatility of 3-(4-Chlorophenyl)benzaldehyde derivatives in organic synthesis and their potential applications in developing new pharmaceuticals (J. Abdullah, 2009).

Materials Science

In materials science, the modification of graphitic carbon nitride to enhance its photocatalytic properties for the selective synthesis of benzaldehyde from benzyl alcohol was investigated. This research highlights the role of 3-(4-Chlorophenyl)benzaldehyde and its derivatives in advancing photocatalytic applications, offering environmentally friendly alternatives to traditional synthetic routes (M. J. Lima et al., 2017).

Advanced Synthesis Techniques

Another study focused on the microwave-assisted preparation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde, demonstrating the efficiency of modern synthesis techniques in producing complex organic molecules. This method not only improves the yield but also reduces the reaction time, indicating the potential of 3-(4-Chlorophenyl)benzaldehyde in streamlined synthetic processes (L. Shu, 2010).

Safety And Hazards

The safety data sheet for “3-(4-Chlorophenyl)benzaldehyde” suggests avoiding contact with skin, eyes, and clothing. It also advises against ingestion and inhalation. The compound should be kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

3-(4-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBHWLKAALCSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362741
Record name 3-(4-Chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)benzaldehyde

CAS RN

139502-80-0
Record name 3-(4-Chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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